molecular formula C3H6BrN B1329451 2-Bromoallylamine CAS No. 6943-51-7

2-Bromoallylamine

Cat. No. B1329451
CAS RN: 6943-51-7
M. Wt: 135.99 g/mol
InChI Key: XFSISDMYBCYBKG-UHFFFAOYSA-N
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Description

2-Bromoallylamine is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is an intermediate that can be used in the synthesis of other chemical compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of derivatives of 2-bromoallylamine has been explored in several studies. For instance, primary 2-bromoallylamines with a siloxy substituent have been synthesized through Pd(Ph3P)4-catalyzed cyclocarbonylation, yielding siloxy-substituted 3-isopropylideneazetidin-2-ones, which are precursors to a new class of monocyclic β-lactam antibiotics . Additionally, 2-bromoamides, which are closely related to

Scientific Research Applications

Synthesis of Antibiotics

2-Bromoallylamine plays a role in the synthesis of new classes of monocyclic β-lactam antibiotics. In a study by Brickner et al. (1988), unprotected primary 2-bromoallylamines carrying a siloxy substituent underwent Pd(Ph3P)4-catalyzed cyclocarbonylation. This resulted in the formation of siloxy-substituted 3-isopropylideneazetidin-2-ones, which were desilylated to yield monocyclic β-lactam antibiotics (Brickner et al., 1988).

Organic Chemistry Applications

In the realm of organic chemistry, 2-bromoallylamine is used in various synthesis reactions. Barluenga et al. (1996) demonstrated that the treatment of secondary aliphatic 2-bromoallylamines with organolithium compounds led to saturated amines. This process involved the incorporation of the organic group of the organolithium compound at the alpha carbon, revealing important insights into bond cleavage and formation in organic synthesis (Barluenga et al., 1996).

Anti-neurodegenerative Drug Synthesis

Sudhapriya et al. (2019) explored the use of 2-bromo-N-propargylamines, prepared through A3-reaction and coupling with 2-bromo benzaldehyde, in the synthesis of diazepines as Acetylcholinesterase (AChE) inhibitors. These compounds showed potential as anti-neurodegenerative drugs, further highlighting the versatility of 2-bromoallylamine derivatives in medicinal chemistry (Sudhapriya et al., 2019).

Structural and Crystallographic Studies

Ziemniak et al. (2022) conducted structural studies on bromo-substituted derivatives of 2-deoxy-d-glucose, including 2-deoxy-2-bromo-d-glucose (2-BG), providing insight into the structural impact of bromine substitution in sugar molecules. This study is relevant to understanding the molecular and crystal structures involving bromo-substituted compounds, like 2-bromoallylamine (Ziemniak et al., 2022).

properties

IUPAC Name

2-bromoprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSISDMYBCYBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219588
Record name Allylamine, 2-bromo-
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Molecular Weight

135.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoallylamine

CAS RN

6943-51-7
Record name 2-Propen-1-amine, 2-bromo-
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Record name 2-Bromoallylamine
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Record name 6943-51-7
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Record name Allylamine, 2-bromo-
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Record name 2-bromoprop-2-en-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
JA Lamberton - Australian Journal of Chemistry, 1955 - CSIRO Publishing
… 1950) to give 2-bromoallylamine which was converted to its … 2-Bromoallylamine was also prepared by the method given in … 2-Bromoallylamine, prepared by Paal's method, also reacts …
Number of citations: 4 www.publish.csiro.au
J Barluenga, RM Canteli, J Florez - The Journal of Organic …, 1994 - ACS Publications
… 2-Bromoallylamine (9) was protected as its stabase adduct 10 following the literature procedure.15 Reaction of 10 with t-BuLi in EtaO at-80 C led to the monoanionic compound 11, …
Number of citations: 19 pubs.acs.org
J Barluenga, FJ Fañanás, R Sanz, Y Fernández - Comptes Rendus Chimie, 2004 - Elsevier
… A solution of the corresponding 2-bromoallylamine 6 or 10 (2 mmol) in Et 2 O (15 ml) was treated with 2 equiv of t-BuLi (4 mmol, 2.67 ml of a 1.5 M solution in pentane) at –78 ºC. The …
Number of citations: 3 www.sciencedirect.com
AT BOTTINI, V Dev - The Journal of Organic Chemistry, 1962 - ACS Publications
… 80% yield of 2-bromoallylamine (VI). (VI must be handled with extreme caution! Contact with 2-bromoallylamine can cause severe skin and eye irritation.) VI was treated with butadiene …
Number of citations: 34 pubs.acs.org
M Mori, K Chiba, M Okita, I Kayo, Y Ban - Tetrahedron, 1985 - Elsevier
… and cyclic imides were obtained in good yields6 Since the intermediates of these reactions were considered to be the arylmetal complexes, it was expected that 2-bromoallylamine …
Number of citations: 88 www.sciencedirect.com
J Barluenga, RM Canteli, J Flórez - The Journal of Organic …, 1996 - ACS Publications
… In order to understand this transformation 2-bromoallylamine 1 … Furthermore, substituted 2-bromoallylamine 12 underwent … (5 equiv, rt) efficiently reacted with 2-bromoallylamine 1 in an …
Number of citations: 11 pubs.acs.org
D De Smaele, Y Dejaegher, G Duvey, N De Kimpe - Tetrahedron Letters, 2001 - Elsevier
… 2-bromoallylamine 4 with benzaldehyde and subsequent bromination of the intermediate N-(benzylidene)-2-bromoallylamine … be followed where the 2-bromoallylamine is first protected …
Number of citations: 22 www.sciencedirect.com
J Barluenga, F Rodríguez, L Álvarez-Rodrigo… - Chemical Society …, 2005 - pubs.rsc.org
… 2-bromoallylamine by insertion of a enol ether on a propargylaminezirconocene complex. Scheme 2 Synthesis of a 2,4-pentadienyl amine from a 2-bromoallylamine … 2-bromoallylamine …
Number of citations: 30 pubs.rsc.org
AT Bottini, V Dev, J Klinck - Organic Syntheses, 2003 - Wiley Online Library
Bromoallylamine intermediate: 2‐bromoallylhexaminium bromide product: 2‐bromoallylamine
Number of citations: 0 onlinelibrary.wiley.com
S Dalili, AK Yudin - Organic Letters, 2005 - ACS Publications
… N,N-Dibenzyl-2-bromoallylamine and 2-bromo-1-decene 10 did not give any isolable products (Table 1, entries 5 and 6). Aziridine-2-carboxylic acid methyl ester gave the coupling …
Number of citations: 60 pubs.acs.org

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